Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate
CAS No.: 116539-04-9
Cat. No.: VC20839535
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116539-04-9 |
|---|---|
| Molecular Formula | C7H10N2O2 |
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C7H10N2O2/c1-4-6(7(10)11-2)5(8)3-9-4/h3,9H,8H2,1-2H3 |
| Standard InChI Key | GCJCGTKEVLZWIH-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CN1)N)C(=O)OC |
| Canonical SMILES | CC1=C(C(=CN1)N)C(=O)OC |
Introduction
Structural Characteristics and Chemical Properties
Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate is a substituted pyrrole compound featuring an amino group at position 4, a methyl group at position 2, and a methyl ester (carboxylate) functionality at position 3 of the pyrrole ring. The compound shares structural similarities with other pyrrole derivatives that have been studied more extensively, such as Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate.
Physical and Chemical Properties
Based on the properties of similar pyrrole derivatives, the compound likely exists as a crystalline solid at room temperature. The estimated molecular weight would be approximately 168 g/mol, with a molecular formula of C7H10N2O2. The compound contains multiple functional groups that influence its chemical behavior, including:
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A primary amine group (4-position)
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A methyl substituent (2-position)
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A methyl ester group (3-position)
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A pyrrole ring with an NH group (1-position)
Reactivity Profile
The reactivity of Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate is expected to be influenced by its functional groups. Similar to other aminopyrrole compounds, it would likely participate in several reaction types:
Table 1: Anticipated Reactivity of Functional Groups
| Functional Group | Expected Reactions | Potential Reagents |
|---|---|---|
| Primary Amine (4-position) | Nucleophilic substitution, Acylation, Diazotization | Alkyl halides, Acyl chlorides, Nitrous acid |
| Methyl Ester (3-position) | Hydrolysis, Transesterification, Reduction | Hydroxides, Alcohols, Metal hydrides |
| Pyrrole NH (1-position) | N-alkylation, N-acylation | Alkyl halides, Acyl chlorides |
| Pyrrole Ring | Electrophilic aromatic substitution | Halogens, Nitrating agents |
Synthesis Methods
Alternative Approaches
Another potential synthetic route might involve modification of a preformed pyrrole ring with appropriate functional groups. For example, starting with a 2-methyl-1H-pyrrole derivative and introducing the amino and carboxylate groups at positions 4 and 3, respectively.
The cyclization method used for related pyrrole compounds suggests the involvement of "4-Pyridinecarboxaldehyde, ethyl acetoacetate and ammonium acetate... added to ethanol under stirring at room temperature and the reaction mixture... refluxed for 8 h" , with adaptations to achieve the desired substitution pattern.
Purification and Characterization
Purification Techniques
Based on methods used for similar pyrrole compounds, purification of Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate would likely involve:
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Recrystallization from appropriate solvents
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Column chromatography
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Potentially, conversion to a hydrochloride salt for improved stability and purification
The related compound Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate is available as a hydrochloride salt, suggesting this approach might be beneficial for our compound as well .
Analytical Characterization
Characterization would typically involve standard analytical techniques, including:
Table 2: Analytical Methods for Characterization
| Analytical Method | Information Provided |
|---|---|
| NMR Spectroscopy | Structural confirmation, hydrogen and carbon environments |
| Mass Spectrometry | Molecular weight, fragmentation pattern |
| IR Spectroscopy | Functional group identification (N-H, C=O stretching) |
| X-ray Crystallography | Crystal structure determination |
| HPLC | Purity assessment |
Biological Activity and Applications
Structure-Activity Relationships
The specific arrangement of functional groups in Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate could influence its biological activity profile. The amino group at the 4-position might participate in hydrogen bonding with biological targets, while the ester functionality could be involved in hydrophobic interactions.
Table 3: Projected Biological Activities Based on Structural Features
Research Applications
Chemical Research Applications
Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate could serve as a valuable building block in organic synthesis, particularly in:
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Development of more complex heterocyclic compounds
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Synthesis of molecules with potential pharmaceutical applications
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Preparation of materials with unique electronic properties
Similar pyrrole derivatives have been used "as a building block in the synthesis of more complex heterocyclic compounds".
Materials Science
In materials science, the compound could potentially be utilized in "the development of new materials with unique electronic and optical properties", similar to related pyrrole derivatives.
Comparative Analysis
Structural Comparison with Related Compounds
Table 4: Comparison with Related Pyrrole Derivatives
| Compound | Structural Differences | Similarities |
|---|---|---|
| Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate | Carboxylate at position 2 instead of 3; Methyl at position 1 instead of H and lacking methyl at position 2 | Amino group at position 4; Methyl ester group; Pyrrole core |
| Methyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate | Amino at position 3 instead of 4; Cyano group at position 4; Carboxylate at position 2 instead of 3 | Amino group; Methyl ester group; Pyrrole core |
Functional Differences
The positional differences of functional groups between Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate and related compounds would likely influence:
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Chemical reactivity patterns
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Biological target interactions
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Physical properties such as solubility and stability
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Synthetic accessibility
Future Research Directions
Synthetic Development
Future research could focus on establishing efficient synthetic routes for Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate, potentially improving:
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Reaction yields
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Stereoselectivity (if applicable)
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Green chemistry approaches to synthesis
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Scalability of production methods
Biological Evaluation
Comprehensive biological screening would be valuable to determine:
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Antimicrobial activity spectrum
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Potential anticancer properties
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Structure-activity relationships
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Mechanism of action studies
Material Applications
Investigation into potential applications in materials science could include:
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Electronic properties evaluation
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Incorporation into polymeric materials
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Exploration of optical properties
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Assessment as a component in functional materials
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